Technical Guide: Synthesis of (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid
Technical Guide: Synthesis of (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid
Part 1: Executive Summary
(1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid (CAS: 1416785-99-3) is a critical heterocyclic building block utilized in Suzuki-Miyaura cross-coupling reactions for the synthesis of diverse pharmaceutical agents, particularly kinase inhibitors where the pyrazole moiety serves as a bioisostere for imidazole or phenyl rings.
This guide details a robust, scalable three-step synthesis route designed for high regioselectivity and chemical purity.[1] The strategy relies on the steric bulk of the tert-butyl group to direct the initial ring formation, followed by classical electrophilic halogenation and cryogenic metal-halogen exchange.
Core Synthesis Strategy
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Cyclization: Regioselective condensation of tert-butylhydrazine with a masked 1,3-dicarbonyl equivalent.
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Functionalization: Electrophilic bromination at the C4 position.
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Borylation: Lithium-halogen exchange followed by boronate trapping and hydrolysis.
Part 2: Retrosynthetic Analysis
The retrosynthetic logic prioritizes the construction of the pyrazole core with the correct regiochemistry (1,3-substitution pattern) before installing the sensitive boronic acid moiety.
Figure 1: Retrosynthetic disconnection showing the linear assembly from commercially available precursors.
Part 3: Detailed Synthesis Protocols
Step 1: Synthesis of 1-tert-Butyl-3-methylpyrazole
Objective: Construct the pyrazole ring with >95:5 regioselectivity favoring the 1,3-isomer over the 1,5-isomer.
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Reagents: tert-Butylhydrazine hydrochloride (1.0 equiv), 4,4-Dimethoxybutan-2-one (1.05 equiv), Ethanol (Solvent), Conc. HCl (Catalyst).
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Mechanism: The reaction relies on the steric bulk of the tert-butyl group.[2] The hydrazine NH₂ attacks the less hindered ketone carbonyl (after in-situ deprotection) or the aldehyde equivalent. Thermodynamic control and steric repulsion between the tert-butyl group and the C5-substituent drive the formation of the 1,3-isomer (where C5 is a proton) rather than the 1,5-isomer (where C5 would be a methyl group).
Protocol:
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Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve tert-butylhydrazine hydrochloride (12.4 g, 100 mmol) in Ethanol (100 mL).
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Addition: Add 4,4-dimethoxybutan-2-one (13.9 g, 105 mmol) dropwise at room temperature.
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Cyclization: Add concentrated HCl (1 mL) to catalyze acetal hydrolysis. Heat the mixture to reflux (80 °C) for 4-6 hours.
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Workup: Cool to room temperature. Concentrate under reduced pressure to remove ethanol.
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Neutralization: Dilute residue with water (50 mL) and neutralize with saturated NaHCO₃ solution until pH ~8.
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Extraction: Extract with Methyl tert-butyl ether (MTBE) (3 x 50 mL). Dry combined organics over Na₂SO₄ and concentrate.
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Purification: Distillation under reduced pressure (approx. 60-65 °C at 10 mmHg) yields the product as a colorless oil.
| Parameter | Specification | Note |
| Yield | 75-85% | High efficiency cyclization.[3] |
| Regioselectivity | >20:1 (1,3- vs 1,5-isomer) | Sterics of t-Bu group prevent 1,5-Me formation. |
| Appearance | Colorless Oil | Darkens upon air exposure; store under N₂. |
Step 2: Synthesis of 4-Bromo-1-tert-butyl-3-methylpyrazole
Objective: Selectively install a bromine atom at the C4 position via Electrophilic Aromatic Substitution (EAS).
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Reagents: 1-tert-Butyl-3-methylpyrazole (from Step 1), N-Bromosuccinimide (NBS) (1.05 equiv), Acetonitrile (MeCN) or DMF.
Protocol:
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Setup: Charge 1-tert-butyl-3-methylpyrazole (13.8 g, 100 mmol) and MeCN (140 mL) into a reaction vessel shielded from light (aluminum foil).
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Bromination: Cool to 0 °C. Add NBS (18.7 g, 105 mmol) portion-wise over 30 minutes to control the exotherm.
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Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC or HPLC for consumption of starting material.
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Quench: Pour the mixture into a solution of 5% Na₂S₂O₃ (sodium thiosulfate) to quench excess bromine/NBS.
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Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash organic layer with brine.
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Purification: Concentrate to dryness. The crude solid can be recrystallized from n-heptane if necessary, but is often pure enough (>95%) for the next step.
Step 3: Synthesis of (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid
Objective: Convert the aryl bromide to the boronic acid via cryogenic lithium-halogen exchange.
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Reagents: 4-Bromo-1-tert-butyl-3-methylpyrazole, n-Butyllithium (2.5 M in hexanes, 1.1 equiv), Triisopropyl borate (1.2 equiv), Anhydrous THF.
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Critical Process Parameter (CPP): Temperature must be maintained below -70 °C during n-BuLi addition to prevent "halogen dance" or deprotonation at the methyl group.
Protocol:
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Inertion: Flame-dry a 3-neck flask and flush with Argon. Add 4-Bromo-1-tert-butyl-3-methylpyrazole (10.85 g, 50 mmol) and anhydrous THF (100 mL).
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Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
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Lithiation: Add n-BuLi (22 mL, 55 mmol) dropwise via syringe pump over 20 minutes. Maintain internal temperature < -70 °C. Stir for 30 minutes at -78 °C.
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Borylation: Add Triisopropyl borate (13.8 mL, 60 mmol) dropwise. Stir at -78 °C for 1 hour, then allow the mixture to slowly warm to room temperature overnight.
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Hydrolysis: Cool to 0 °C. Quench with 2N HCl (30 mL) and stir vigorously for 30 minutes to hydrolyze the boronate ester.
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Isolation: Adjust pH to ~5-6 with 2N NaOH. Extract with Ethyl Acetate (3 x 50 mL).
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Purification: Dry over Na₂SO₄ and concentrate. Triturate the resulting solid with pentane or hexane to remove boronic anhydride impurities and non-polar byproducts. Filter to collect the white solid.
Figure 2: Workflow for the cryogenic borylation process.
Part 4: Characterization & Quality Control
Expected Analytical Data
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1H NMR (400 MHz, DMSO-d6):
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δ 8.00 (s, 2H, B(OH)₂), 7.65 (s, 1H, Pyrazole-H5), 2.35 (s, 3H, CH₃), 1.55 (s, 9H, t-Bu).
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Note: The boronic acid protons are broad and exchangeable. The H5 proton is diagnostic; shift confirms C4 substitution.
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Mass Spectrometry (ESI):
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Impurity Profile:
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Deboronated species: 1-tert-butyl-3-methylpyrazole (from incomplete lithiation or protodeboronation).
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Boroxine: Cyclic trimeric anhydride (common storage form, converts to acid in aqueous media).
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Stability & Storage
Boronic acids are prone to dehydration to form cyclic anhydrides (boroxines).
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Storage: Store at 2-8 °C under inert atmosphere.
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Usage: For precise stoichiometry in Suzuki couplings, it is often recommended to convert the acid to the pinacol ester (using pinacol + MgSO₄) or assume a variable hydration state and determine purity by quantitative NMR.
Part 5: References
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Regioselective Pyrazole Synthesis:
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Lithiation of Bromopyrazoles:
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Title: Functionalization of Pyrazoles via Metalation.[8]
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Source:Chemical Reviews, 2011, 111(11), 6984–7034.
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Relevance: Comprehensive review detailing the stability and reactivity of pyrazolyl-lithium species.
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Boronic Acid Synthesis & Handling:
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Title: Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.
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Source: Hall, D. G. (Ed.). (2011).[9] Wiley-VCH.
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Relevance: Authoritative text on the workup and storage of boronic acids to prevent dehydration/degradation.
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Specific Precursor Reactivity:
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Title: Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine (illustrating regiochemistry of t-butyl hydrazine).
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Source:Organic Syntheses, 2013, 90, 301-315.
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Relevance: Demonstrates that tert-butylhydrazine directs cyclization to minimize steric clash, supporting the proposed regiochemical outcome in Step 1.
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Sources
- 1. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 2. CAS 1694-31-1: tert-Butyl acetoacetate | CymitQuimica [cymitquimica.com]
- 3. Practical procedures for the preparation of N-tert-butyldimethylsilylhydrazones and their use in modified Wolff-Kishner reductions and in the synthesis of vinyl halides and gem-dihalides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Methyl-1H-pyrazole-4-boronic acid pinacol ester | C10H17BN2O2 | CID 17750270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
